

NG25 trihydrochloride mechanism of action

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Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

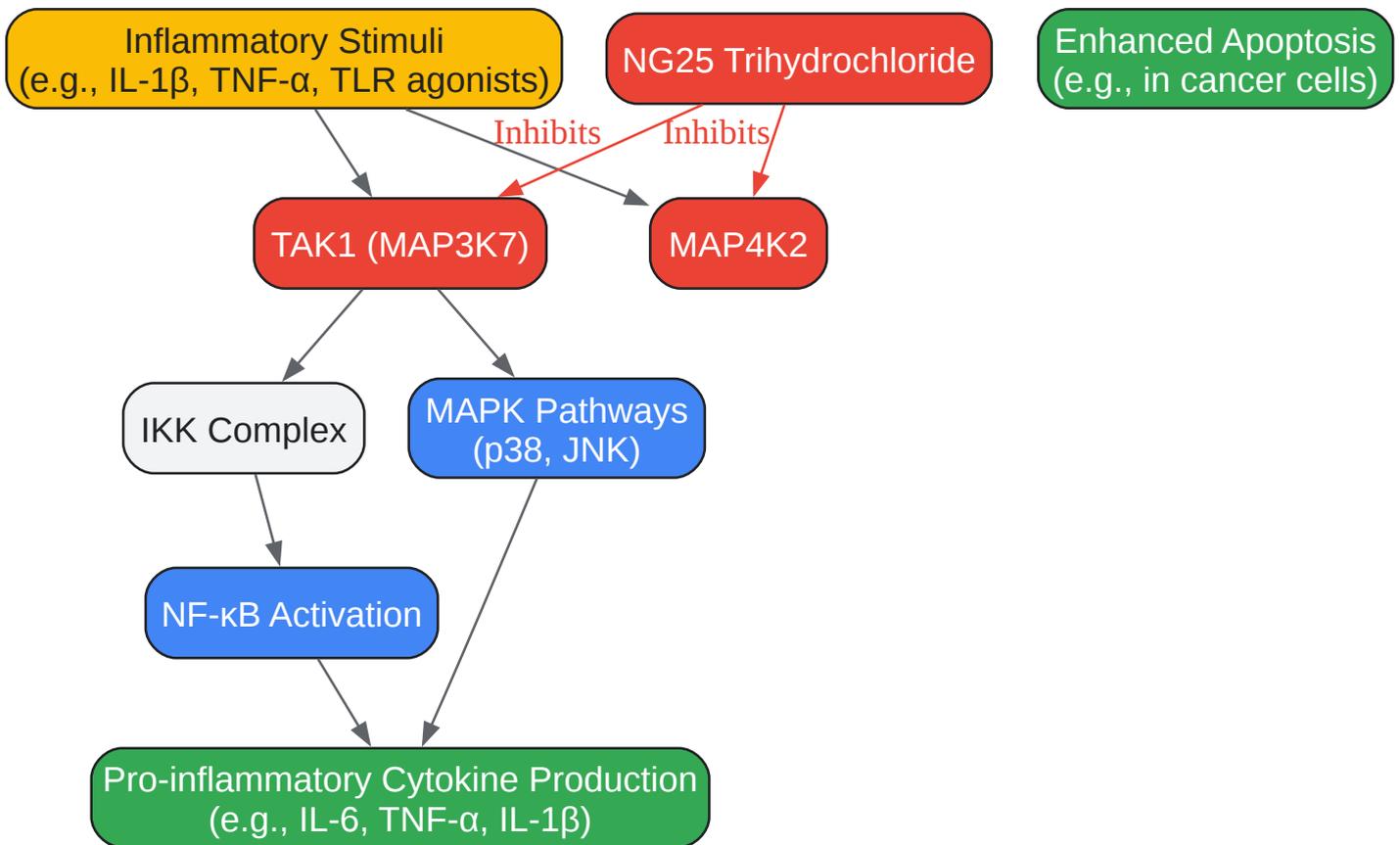
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Mechanism of Action and Cellular Effects

NG25 trihydrochloride binds to the **DFG-out conformation** of kinases, a characteristic of type II inhibitors, and acts **reversibly** [1] [2]. Its primary action is blocking kinase activity in the **TAK1 and MAP4K2 signaling networks**, which has several downstream consequences.

The following diagram illustrates the core signaling pathway affected by NG25 and the key experimental readouts for its activity.



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NG25 trihydrochloride inhibits TAK1 and MAP4K2, disrupting downstream NF-κB and MAPK signaling and leading to reduced cytokine production and enhanced apoptosis.

Key functional consequences of this inhibition include:

- **Inhibition of Pro-inflammatory Mediators:** NG25 significantly reduces the production of cytokines and chemokines like **IL-6**, **MCP-1/CCL2**, and **ENA-78/CXCL5** in human rheumatoid arthritis synovial fibroblasts, and **IL-1β** and **TNF-α** in macrophages [1] [2].
- **Blockade of Downstream Signaling:** It prevents **TNF-α-induced IKKα/β phosphorylation and IκBα degradation**, thereby inhibiting NF-κB activation. It also inhibits **p38 phosphorylation** [3] [4].
- **Sensitization to Chemotherapy:** In breast cancer cells, NG25 enhances the cytotoxic and pro-apoptotic effects of **Doxorubicin (Dox)**, indicating a role in sensitizing cancer cells to conventional chemotherapy [3] [5].
- **Modulation of Interferon Response:** NG25 potently inhibits the secretion of **type I interferons (IFNα and IFNβ)** induced by TLR7 and TLR9 agonists in immune cells like Gen2.2 cells [6] [3] [5].

Key Experimental Evidence and Protocols

The biological functions of **NG25 trihydrochloride** are demonstrated through specific experimental models. The table below summarizes key findings and the methodologies used to obtain them.

Experimental Context / Cell Type	Key Finding / Effect of NG25	Experimental Methodology
Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) [1] [2]	Significant reduction of IL-1 β -induced pro-inflammatory mediators (IL-6, MCP-1, ENA-78).	Cells pre-treated with NG25 (1 μ M, 2 hrs) \rightarrow stimulated with IL-1 β (10 ng/mL, 24 hrs) \rightarrow cytokine measurement in conditioned media by ELISA .
THP-1 Monocyte-Derived Macrophages [1] [2]	Reduction in LPS-induced IL-1 β and TNF- α production.	Cells pre-treated with NG25 (1 μ M) \rightarrow stimulated with LPS (10 μ g/mL) \rightarrow cytokine measurement by ELISA .
L929 Cells [4]	Prevention of TNF- α -induced IKK α / β phosphorylation and κ B- α degradation.	Cells treated with NG25 (100 nM) \rightarrow stimulation with TNF- α \rightarrow analysis of cell lysates by Western Blot .
Gen2.2 Cells [3] [5]	Inhibition of TLR agonist-induced type I interferon (IFN α / β) secretion.	Cells pre-treated with NG25 (e.g., 400 nM, 1 hr) \rightarrow stimulated with CpG (TLR9 agonist) or CL097 (TLR7 agonist) \rightarrow cytokine measurement in supernatant after 5-12 hrs.
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) [3]	Enhanced Doxorubicin-induced cytotoxicity and apoptosis; reduced cell viability.	Cells treated with NG25 (e.g., 2 μ M) alone or in combination with Doxorubicin \rightarrow assessment of viability (MTT assay) and apoptosis (Western Blot for apoptotic markers).
CT26 Mouse Colorectal Cancer Model [4]	Reduced tumor growth and increased apoptosis <i>in vivo</i> .	NG25 administered in a mouse orthotopic model \rightarrow tumor volume measurement and TUNEL assay on tumor tissue to detect apoptotic cells.

Key Takeaways for Researchers

- **Broad Kinase Profile:** While a dual TAK1/MAP4K2 inhibitor, be mindful of its activity against Src, Abl, and CSK families in experimental design and interpretation [3] [4].
- **Research Tool, Not Therapeutic:** This compound is for research only, with established efficacy in pre-clinical models of inflammation and cancer [3] [5].
- **Synergistic Potential:** Evidence suggests NG25 can synergize with existing chemotherapeutics like doxorubicin, revealing potential for combination therapy research [3].

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